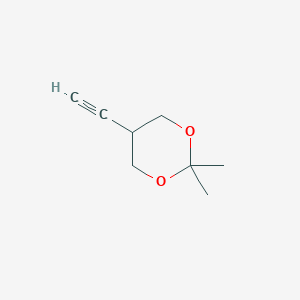

5-Ethynyl-2,2-dimethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-9-8(2,3)10-6-7/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQUDFBFGZFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynyl 2,2 Dimethyl 1,3 Dioxane

General Synthetic Strategies for 1,3-Dioxane (B1201747) Formation

The 1,3-dioxane ring is a cyclic acetal (B89532) that serves as a common protecting group for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de Its formation is a well-established transformation, generally achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. thieme-connect.de

The classical and most direct method for preparing 1,3-dioxanes is the condensation of a 1,3-diol with an aldehyde or a ketone. thieme-connect.de For the synthesis of the 2,2-dimethyl-1,3-dioxane (B13969650) scaffold, the carbonyl precursor is acetone (B3395972), which reacts with a substituted propane-1,3-diol. The reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction must be removed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A typical procedure involves reacting the appropriate 1,3-diol with acetone in the presence of an acid catalyst. ijapbc.com The stability of the resulting 1,3-dioxane is generally greater than that of the corresponding 1,3-dioxolane (a five-membered ring formed from a 1,2-diol). organic-chemistry.org

The condensation reaction to form the 1,3-dioxane ring requires acid catalysis to activate the carbonyl group toward nucleophilic attack by the diol. Both Brønsted and Lewis acids are effective for this purpose. organic-chemistry.org

Brønsted Acids : Protic acids like p-toluenesulfonic acid (PTSA) are standard catalysts for this transformation. organic-chemistry.orgijapbc.com The reaction is typically conducted in a non-polar solvent such as toluene to facilitate the removal of water. organic-chemistry.org

Lewis Acids : A variety of Lewis acids can also catalyze the formation of 1,3-dioxanes under mild conditions. Examples include zirconium tetrachloride (ZrCl₄), erbium triflate (Er(OTf)₃), and cerium(III) triflate. organic-chemistry.org These catalysts are often noted for their high efficiency and chemoselectivity, allowing for the protection of carbonyl groups even in the presence of other acid-sensitive functionalities. organic-chemistry.org

The choice of catalyst can influence reaction conditions and yields, with many modern methods offering mild and efficient routes to these cyclic acetals.

| Catalyst Type | Catalyst Example | Typical Conditions |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Refluxing toluene with Dean-Stark trap |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions, high chemoselectivity |

| Lewis Acid | Iodine (I₂) | Neutral, aprotic conditions |

| Other | N-bromosuccinimide (NBS) | In situ acetal exchange |

Introduction and Manipulation of the 5-Ethynyl Substituent

Once the 1,3-dioxane ring is formed, the next critical phase is the introduction of the ethynyl (B1212043) group at the C5 position. This can be accomplished through various synthetic strategies.

A direct approach involves the ethynylation of a suitable pre-formed 1,3-dioxane precursor, such as 2,2-dimethyl-1,3-dioxan-5-one (B43941). This ketone can be synthesized from commercially available starting materials like tris(hydroxymethyl)aminomethane. chemicalbook.com The ketone is then reacted with an ethynylating agent. The reaction of the ketone with a nucleophilic acetylene equivalent, such as ethynylmagnesium bromide or lithium acetylide, would lead to the formation of the corresponding tertiary alcohol, 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol. Subsequent dehydration or other functional group manipulations would be required to arrive at the target compound.

To avoid issues with the acidity of the terminal proton of acetylene and to prevent side reactions, a common and effective strategy is to use a protected form of acetylene. wikipedia.org Trimethylsilylacetylene (TMSA) is a widely used reagent for this purpose. petraresearch.comlookchem.com It serves as a stable, liquid equivalent of acetylene gas. petraresearch.com

The synthesis would proceed by reacting the lithium or magnesium salt of TMSA with a suitable electrophilic 1,3-dioxane precursor. An alternative and common route is the palladium-catalyzed Sonogashira coupling of TMSA with a halide- or triflate-substituted 1,3-dioxane. petraresearch.comnih.gov After the protected ethynyl group has been successfully installed, the trimethylsilyl (TMS) protecting group is removed. This desilylation step is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, to yield the terminal alkyne. wikipedia.org This two-step process of coupling with TMSA followed by deprotection is a robust method for introducing a terminal ethynyl group into organic molecules. petraresearch.com

| Strategy | Key Reagent(s) | Key Features | Desilylation Step |

| Direct Ethynylation | Ethynylmagnesium bromide, Lithium acetylide | Utilizes a ketone precursor; may lead to an alcohol intermediate. | Not applicable |

| Protected Ethynylation | Trimethylsilylacetylene (TMSA), Pd catalyst | Uses a stable, protected acetylene equivalent; avoids side reactions. | Required (e.g., TBAF) |

Synthesis of Related Ethynyl-Substituted 1,3-Dioxane Analogues (e.g., 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol)

The synthesis of analogues provides insight into the versatility of the chemical pathways. A key related compound is 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol. This tertiary alcohol is a direct product of the nucleophilic addition of an acetylide anion to the carbonyl group of 2,2-dimethyl-1,3-dioxan-5-one.

The synthesis of the necessary precursor, 2,2-dimethyl-1,3-dioxan-5-one, can be achieved from tris(hydroxymethyl)aminomethane. chemicalbook.com This starting material is first reacted with 2,2-dimethoxypropane (B42991) in the presence of p-toluenesulfonic acid to form 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. chemicalbook.com This intermediate is then subjected to oxidative cleavage, for example, using sodium periodate (NaIO₄), to yield the desired ketone, 2,2-dimethyl-1,3-dioxan-5-one, in high yield. chemicalbook.com

With the ketone in hand, the addition of an ethynyl nucleophile, such as that generated from the reaction of acetylene with a strong base (e.g., n-butyllithium) or an organometallic reagent like ethynylmagnesium bromide, affords the target tertiary alcohol, 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol. google.com This reaction directly installs both the ethynyl group and a hydroxyl group at the C5 position of the 1,3-dioxane ring.

Stereoselective Synthesis of 5-Ethynyl-2,2-dimethyl-1,3-dioxane Derivatives

The creation of a chiral center at the C5 position of the 2,2-dimethyl-1,3-dioxane ring bearing an ethynyl group can be approached through several strategic methodologies. These include catalytic asymmetric alkynylation of a ketone precursor, the use of chiral auxiliaries to direct the addition of an ethynyl nucleophile, and the employment of starting materials from the chiral pool.

Catalytic Asymmetric Ethynylation of 2,2-Dimethyl-1,3-dioxan-5-one

One of the most direct conceptual routes to chiral this compound derivatives is the catalytic asymmetric addition of an alkyne to the prochiral ketone, 2,2-dimethyl-1,3-dioxan-5-one. This transformation would generate a chiral tertiary propargylic alcohol. The field of asymmetric alkynylation of carbonyl compounds has seen significant advancements, with various catalytic systems being developed to achieve high enantioselectivity.

A prominent and well-researched approach involves the use of alkynylzinc reagents in the presence of a chiral catalyst. For instance, a catalyst system generated from a chiral ligand like (R)-BINOL (1,1'-bi-2-naphthol), in combination with a titanium(IV) isopropoxide and a dialkylzinc reagent such as diethylzinc, has been shown to be highly effective for the enantioselective addition of terminal alkynes to a range of aldehydes and ketones. In a hypothetical application to 2,2-dimethyl-1,3-dioxan-5-one, the terminal alkyne, such as trimethylsilylacetylene, would first react with diethylzinc to form the corresponding alkynylzinc species. The chiral BINOL-titanium complex would then coordinate to the ketone, creating a chiral environment that directs the nucleophilic attack of the alkynylzinc reagent to one of the enantiotopic faces of the carbonyl group, leading to the formation of the desired chiral propargylic alcohol with high enantiomeric excess (ee).

The general mechanism for such a reaction involves the formation of a chiral Lewis acidic complex that activates the ketone, followed by the stereoselective transfer of the alkynyl group. The choice of the specific BINOL derivative and other additives can be crucial in optimizing both the yield and the enantioselectivity of the reaction.

Diastereoselective Ethynylation using Chiral Auxiliaries

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. While not a direct ethynylation of the dioxane ring itself, a chiral auxiliary could be employed in the synthesis of a precursor. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be used to perform a diastereoselective aldol reaction to create a chiral diol, which could then be cyclized with acetone to form the chiral 2,2-dimethyl-1,3-dioxane ring. Subsequent functional group manipulation would then be required to introduce the ethynyl group.

A more direct, albeit still hypothetical, application would involve attaching a chiral auxiliary to a precursor of the dioxane ring in a way that it can influence the stereochemistry of a subsequent ethynylation. The steric hindrance and electronic properties of the auxiliary would control the facial selectivity of the addition of an ethynyl nucleophile. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. These can serve as excellent starting materials for the synthesis of more complex chiral molecules. For the synthesis of a chiral this compound derivative, one could envision starting from a chiral polyol. For example, a derivative of a chiral triol could be selectively protected to leave a 1,3-diol moiety, which can then be ketalized with acetone to form the chiral 2,2-dimethyl-1,3-dioxane ring. The remaining functional group on the C5 position could then be converted into an ethynyl group through standard organic transformations, such as oxidation to a ketone followed by the addition of an ethynyl nucleophile, or conversion to an aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation. The stereochemistry at the C5 position would be predetermined by the chirality of the starting material.

The following table summarizes some of the key aspects of these potential stereoselective synthetic methodologies.

| Methodology | Key Reagents/Catalysts | General Approach | Anticipated Stereochemical Control |

| Catalytic Asymmetric Ethynylation | 2,2-Dimethyl-1,3-dioxan-5-one, Terminal Alkyne, Chiral Ligand (e.g., BINOL), Metal Catalyst (e.g., Zn(II), Ti(IV)) | Direct addition of an alkyne to a prochiral ketone, guided by a chiral catalyst. | High enantioselectivity (ee) is expected based on analogous reactions with other ketones. |

| Chiral Auxiliary Directed Synthesis | Chiral Auxiliary (e.g., Evans oxazolidinone), Diol Precursor | Attachment of a chiral auxiliary to a precursor to direct the stereoselective formation of the chiral center, followed by cyclization and functional group manipulation. | High diastereoselectivity (de) is typically achieved, leading to a product with high enantiomeric purity after auxiliary removal. |

| Chiral Pool Synthesis | Enantiomerically pure polyol | Utilization of a readily available chiral starting material to construct the chiral dioxane ring, with the stereocenter already in place. | The stereochemistry is directly derived from the starting material, ensuring high enantiopurity. |

These methodologies represent plausible and well-founded strategies for achieving the stereoselective synthesis of this compound derivatives, drawing upon the robust and predictable nature of modern asymmetric synthesis.

Conformational Analysis and Stereochemistry of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxane

Intrinsic Conformational Preferences of the 1,3-Dioxane (B1201747) Ring.researchgate.netnih.gov

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, exhibits distinct conformational preferences that are a direct consequence of its atomic composition and bonding. thieme-connect.dewikipedia.org

Chair, Twist-Boat, and Other Conformations.nih.gov

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.deiupac.org The chair form is the most stable conformation for the 1,3-dioxane ring. iupac.org However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-twist interconversion compared to cyclohexane. thieme-connect.de The energy difference between the chair and the higher-energy twist-boat conformation in 1,3-dioxane is estimated to be significant, favoring the chair form. acs.org

Other, less stable conformations include the boat and twist (or skew-boat) forms. iupac.org The boat conformation is generally a high-energy transition state, while the twist-boat can be a local minimum on the potential energy surface. nih.govresearchgate.net For some substituted 1,3-dioxanes, particularly those with bulky groups leading to severe diaxial interactions in the chair form, the twist-boat conformation can become more populated. thieme-connect.de For instance, anti-1,3-diol acetonides often adopt a twist-boat conformation to alleviate these steric clashes. thieme-connect.de

Stereochemical Influence of the 5-Ethynyl Group

The introduction of a substituent at the C5 position of the 1,3-dioxane ring significantly influences its conformational equilibrium. The ethynyl (B1212043) group, with its linear geometry and electronic characteristics, presents a unique case for analysis.

Equatorial vs. Axial Preference of the Ethynyl Substituent.researchgate.net

In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric interactions with axial hydrogens. youtube.commasterorganicchemistry.com This preference is also observed for many substituents in the 1,3-dioxane ring. acs.org For a substituent at the C5 position, an axial orientation places it in a syn-axial relationship with the lone pairs of the ring's oxygen atoms, rather than with axial hydrogens as in cyclohexane. acs.org

The preference of a substituent for the equatorial position over the axial one is influenced by a combination of steric and electronic factors. While bulky groups strongly favor the equatorial position due to steric hindrance, the preference for smaller or linear groups like the ethynyl group can be more nuanced. youtube.commasterorganicchemistry.com In some instances, intramolecular forces such as hydrogen bonding can even favor an axial orientation for certain substituents, as seen in 5-hydroxy-1,3-dioxane. chegg.com

A-Values and Conformational Equilibria.researchgate.netresearchgate.net

The energetic preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.compearson.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com A-values are determined experimentally, often through NMR spectroscopy or by equilibrating diastereoisomers. acs.orgresearchgate.net

For substituents at the C5 position of the 1,3-dioxane ring, the A-values are generally smaller than in cyclohexane. This is attributed to the replacement of C-H/C-C gauche interactions with C-H/C-O interactions and the different steric environment arising from the oxygen lone pairs. acs.org While a specific A-value for the 5-ethynyl group in 1,3-dioxane is not readily found in the provided search results, the A-values for other 5-substituents provide a useful comparison.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ | 0.8 |

| -CH₂CH₃ | 0.7 |

| -CH(CH₃)₂ | 1.0 |

| -C(CH₃)₃ | 1.4 |

| -C₆H₅ | 1.0 |

Data sourced from Eliel & Knoeber (1968). acs.org

Anomeric and Generalized Anomeric Effects in 1,3-Dioxane Systems.researchgate.netresearchgate.net

The presence of heteroatoms in the 1,3-dioxane ring gives rise to stereoelectronic effects that can significantly influence conformational preferences.

Electronic Interactions Governing Conformational Preferences.researchgate.net

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor the axial orientation, contrary to what would be predicted based on steric considerations alone. wikipedia.org This effect is most prominent for substituents at the C2 position in 1,3-dioxanes, where an alkoxy group, for example, will preferentially occupy the axial position. thieme-connect.dersc.org The accepted explanation involves a stabilizing hyperconjugative interaction between a lone pair on an endocyclic oxygen and the antibonding σ* orbital of the C-X bond (where X is the substituent). wikipedia.orgrsc.org

Solvent Effects on Conformational Dynamics and Equilibria

The conformational equilibrium of 1,3-dioxane derivatives can be significantly influenced by the solvent environment. researchgate.net However, without specific studies on 5-Ethynyl-2,2-dimethyl-1,3-dioxane, the discussion remains general.

Role of Polarity and Solvation Shell Interactions

The polarity of the solvent plays a crucial role in stabilizing different conformers. nih.gov Polar solvents tend to stabilize conformers with larger dipole moments. For instance, in a related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the conformer with the equatorial hydroxymethyl group is predominant in polar solvents like DMSO, while the axial conformer is favored in less polar environments like chloroform (B151607) and in the gas phase. researchgate.net This is attributed to the interactions between the solvent molecules and the substituent, forming a solvation shell that can sterically and electronically influence the conformational preference. researchgate.netresearchgate.net

The ethynyl group in this compound has a distinct electronic character, and its interaction with solvents of varying polarity would be a key determinant of the conformational equilibrium. However, no specific data is available to quantify these effects for this particular compound.

Table 1: General Solvent Polarity and Potential Influence on Conformational Equilibrium

| Solvent | Relative Polarity | Expected Influence on Dipolar Conformers |

| Hexane | 0.009 | Minimal stabilization |

| Benzene | 0.111 | Moderate stabilization |

| Chloroform | 0.259 | Significant stabilization |

| Acetone (B3395972) | 0.355 | Strong stabilization |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.444 | Very strong stabilization |

| Water | 1.000 | Maximum stabilization |

This table is illustrative and based on general principles of solvent effects. Specific data for this compound is not available.

Diastereomeric Relationships and Inversion Processes

When a molecule has multiple stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. uci.edu For this compound, the C5 carbon atom is a potential stereocenter if the two other substituents on this carbon are different. Assuming the presence of another substituent, diastereomers could arise.

The 1,3-dioxane ring is not static and undergoes a ring inversion process, often referred to as a chair-chair interconversion. researchgate.net During this process, axial substituents become equatorial and vice versa. The energy barrier for this inversion is a key parameter in understanding the conformational dynamics. For some 5,5-disubstituted-1,3-dioxanes, this barrier has been measured and is influenced by the nature of the substituents. researchgate.net

In the context of this compound, if it were to form diastereomers, these would have different physical and spectroscopic properties. The inversion process would interconvert the chair forms of each diastereomer. However, without specific synthesis and characterization of diastereomeric forms of this compound, any discussion on their relationships and inversion processes remains speculative.

Chemical Reactivity and Derivatization of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxane

Reactivity of the Terminal Ethyne Moiety

The terminal alkyne group is a key site for carbon-carbon bond formation and other additions, providing a gateway to a diverse array of molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for coupling 5-ethynyl-2,2-dimethyl-1,3-dioxane with various partners. The reaction is typically conducted under mild conditions, often at room temperature in the presence of an amine base which also serves as the solvent. wikipedia.orgorganic-chemistry.org

The general scheme for the Sonogashira coupling is as follows:

R1: aryl or vinyl; X: I, Br, Cl or OTf Source: wikipedia.org

The versatility of the Sonogashira coupling has led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org For instance, it has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and altinicline, a nicotinic receptor agonist. wikipedia.org

| Catalyst System | Coupling Partner | Conditions | Product Type | Reference |

| Pd(PPh₃)₄/CuI | Aryl Iodide | Amine base, room temp. | Aryl-substituted alkyne | wikipedia.orglibretexts.org |

| PdCl₂(PPh₃)₂/CuI | Vinyl Bromide | Amine base, room temp. | Conjugated enyne | wikipedia.org |

| [Pd-μ-BrP(t-Bu)₃]₂ | Aryl Bromide | Cs₂CO₃, DMF | Aryl-substituted alkyne | nih.gov |

| Pd(OAc)₂/L6 | Aryl Bromide | Cs₂CO₃, DMF | Aryl-substituted alkyne | nih.gov |

Hydration and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl (B1212043) group is susceptible to electrophilic addition reactions. savemyexams.com One such reaction is hydration, which involves the addition of water across the triple bond to form a ketone. This transformation is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and proceeds via an intermediate carbocation. libretexts.org The addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.org

Electrophilic addition of hydrogen halides (HX) to the alkyne is another important reaction, yielding vinyl halides. savemyexams.com The reactivity of the hydrogen halides decreases in the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. libretexts.org

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Pauson-Khand Reactions with Ethynyl-Dioxane Moieties)

The ethynyl group of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, such as an alkyne, to form a five-membered heterocycle. nih.govorganic-chemistry.org This reaction is a concerted, pericyclic process that proceeds with high stereospecificity. organic-chemistry.org The reaction of an azide (B81097) with the ethynyl group of this compound would yield a triazole derivative.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal-carbonyl complex, typically dicobalt octacarbonyl, to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is highly versatile for the synthesis of cyclopentenone derivatives. nih.gov The intramolecular version of the Pauson-Khand reaction is particularly useful in total synthesis due to its high regio- and stereoselectivity. wikipedia.orgjk-sci.com

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Huisgen Cycloaddition | Azide, Alkyne | Heat or Copper(I) catalyst | Triazole | nih.govorganic-chemistry.org |

| Pauson-Khand Reaction | Alkyne, Alkene, CO | Co₂(CO)₈ | Cyclopentenone | wikipedia.orgnih.gov |

Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, while primarily serving as a protecting group for a 1,3-diol, can also undergo specific chemical transformations.

Stability Profiles under Diverse Reaction Conditions (Acidic, Basic, Oxidative, Reductive Environments)

The 1,3-dioxane ring system exhibits predictable stability under various reaction conditions, which is a key aspect of its utility as a protecting group.

Acidic Conditions: 1,3-dioxanes are generally labile to acidic conditions, both Brønsted and Lewis acids. thieme-connect.de Deprotection is often achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org

Basic Conditions: The 1,3-dioxane ring is stable under basic conditions, making it a suitable protecting group in reactions involving bases. thieme-connect.de

Oxidative Conditions: Cyclic acetals like 1,3-dioxanes are generally stable to mild oxidizing agents. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the ring. organic-chemistry.org

Reductive Conditions: The 1,3-dioxane moiety is stable under most reductive conditions, including catalytic hydrogenation and metal hydride reduction. thieme-connect.de

Regioselective Functionalization of the Dioxane Core

While the primary reactivity of the 1,3-dioxane is its cleavage under acidic conditions, some regioselective functionalizations have been reported, particularly in carbohydrate chemistry where similar acetal (B89532) structures are common. researchgate.net These reactions often involve reductive or oxidative ring opening. For instance, reductive ring opening can lead to the formation of an alcohol and an ether. researchgate.net The regioselectivity of these reactions is influenced by the reagents and the substitution pattern on the dioxane ring. researchgate.net

Radical Chemistry Involving the Ethyne Unit and Dioxane Scaffold

The acidity of a terminal alkyne is a well-established chemical principle, stemming from the high s-character of the sp-hybridized carbon atom. rsc.orgwikipedia.orgorganic-chemistry.org This hybridization pulls electron density away from the C-H bond, making the proton more easily removable by a strong base. libretexts.org The pKa of terminal alkynes is typically around 25-26, making them significantly more acidic than alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50), though they are still very weak acids. organic-chemistry.orgprecisepeg.com

The dioxane portion of the molecule can also engage in radical chemistry. Studies on 1,3-dioxane have shown that radicals can be generated via hydrogen abstraction, typically by hydroxyl radicals. idtdna.comlibretexts.org The resulting 1,3-dioxanyl radicals can then undergo further reactions. idtdna.com In the context of this compound, the formation of a radical cation could be centered on the dioxane ring's oxygen non-bonding electrons or the alkyne's pi-system. Regardless of its initial location, the radical cation's presence would significantly lower the pKa of the acetylenic proton, making proton donation a highly favorable process. This phenomenon, where the site of proton donation is governed by the structure of the radical cation's semi-occupied molecular orbital, has been observed in alkane radical cations. libretexts.orgresearchgate.net

Derivatization Pathways for Synthetic Utility (e.g., Wittig reactions of related compounds)

The terminal alkyne is a versatile functional group that opens up numerous avenues for molecular derivatization, making this compound a useful building block in organic synthesis.

Key derivatization reactions for the ethynyl group include palladium-catalyzed cross-coupling reactions and cycloadditions. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) salts, would allow for the direct attachment of various aromatic or vinylic substituents to the C5 position of the dioxane ring, providing a modular approach to complex molecules. rsc.orgnih.govscispace.com

Another prominent derivatization pathway is the Huisgen 1,3-dipolar cycloaddition , often referred to as "Click Chemistry". precisepeg.com The reaction between the terminal alkyne of this compound and an organic azide, typically catalyzed by copper(I), forms a stable 1,2,3-triazole ring. idtdna.com This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications. idtdna.com

While the ethynyl group offers direct derivatization, the dioxane framework allows for reactions on related structures. For instance, a closely related compound, 2,2-dimethyl-1,3-dioxan-5-one (B43941) , possesses a ketone functional group that is a prime substrate for the Wittig reaction . nih.govchemicalbook.com The Wittig reaction converts aldehydes and ketones into alkenes through the reaction with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com By reacting 2,2-dimethyl-1,3-dioxan-5-one with a suitable phosphonium (B103445) ylide, a carbon-carbon double bond can be installed at the C5 position, creating an exocyclic alkene. libretexts.org This pathway highlights the synthetic utility of the dioxane scaffold in accessing a different class of derivatives. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org

The following table summarizes the key derivatization reactions discussed:

| Reaction Name | Reactant Functional Group | Reagents | Product Functional Group |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Catalyst, Amine Base | Internal Alkyne |

| Click Chemistry | Terminal Alkyne | Organic Azide, Cu(I) Catalyst | 1,2,3-Triazole |

| Wittig Reaction | Ketone (on related compound) | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

These pathways demonstrate the synthetic versatility of this compound and its related structures, enabling the synthesis of a wide array of more complex molecules.

Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and 5-ethynyl-2,2-dimethyl-1,3-dioxane is no exception. Through various NMR experiments, detailed information about the proton and carbon environments, as well as their spatial relationships, can be determined.

Proton NMR (¹H NMR) for Configurational and Conformational Assignments

Proton NMR (¹H NMR) is instrumental in defining the configuration and preferred conformation of the 1,3-dioxane (B1201747) ring. The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. The chemical shifts and coupling constants of the protons on the ring are highly dependent on their axial or equatorial orientation.

In related 5-substituted-1,3-dioxanes, the substituent's orientation (axial or equatorial) significantly influences the chemical shifts of the ring protons. researchgate.net For instance, an equatorial substituent generally results in different shielding and deshielding effects on the axial and equatorial protons at positions 4 and 6 compared to an axial substituent. The coupling constants between adjacent protons (vicinal coupling) are also diagnostic of their dihedral angle, which is a key feature of the chair conformation. researchgate.net Quantum-chemical studies and experimental ¹H NMR data on 5-alkyl- and 5-phenyl-1,3-dioxanes have been used to determine the conformational energies of substituents at the C5 position. researchgate.net

For this compound, the ethynyl (B1212043) group at C5 will influence the surrounding protons. The acetylenic proton (≡C-H) itself would appear as a distinct singlet in a specific region of the spectrum. The protons on the dioxane ring would exhibit complex splitting patterns due to coupling with each other, and their precise chemical shifts would indicate the predominant conformation of the ring. The gem-dimethyl group at C2 would typically show as one or two singlets, depending on their magnetic equivalence.

Table 1: Representative ¹H NMR Data for 1,3-Dioxane Ring Protons (Note: This table is illustrative, based on general data for 1,3-dioxanes. docbrown.infochemicalbook.com Specific values for the title compound may vary.)

| Proton Position | Chemical Shift (ppm) Range | Multiplicity | Typical Coupling Constants (Hz) |

| H-2 (acetal) | 4.5 - 5.0 | s | - |

| H-4, H-6 (axial) | 3.6 - 4.2 | d, dd, or m | J_ax,ax ≈ 10-13, J_ax,eq ≈ 2-5 |

| H-4, H-6 (equatorial) | 3.5 - 4.0 | d, dd, or m | J_eq,eq ≈ 2-4, J_ax,eq ≈ 2-5 |

| H-5 (axial/equatorial) | 1.5 - 2.5 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization state (sp³, sp², sp) and its local electronic environment.

In this compound, the sp-hybridized carbons of the ethynyl group would resonate at characteristic downfield shifts. The sp³-hybridized carbons of the dioxane ring and the dimethyl groups would appear at upfield chemical shifts. The chemical shifts for the parent 1,3-dioxane show signals at approximately 94.3 ppm (C-2), 66.9 ppm (C-4, C-6), and 26.6 ppm (C-5). docbrown.info The substitution at C-5 with an ethynyl group and at C-2 with two methyl groups would alter these values in a predictable manner based on substituent effects.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on known data for similar structures. docbrown.inforsc.org)

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) |

| C-2 (ketal) | sp³ | 95 - 105 |

| C-4, C-6 | sp³ | 60 - 70 |

| C-5 | sp³ | 30 - 40 |

| C(CH₃)₂ | sp³ | 20 - 30 |

| -C≡CH | sp | 70 - 90 |

| -C≡CH | sp | 70 - 90 |

Two-Dimensional NMR Techniques (e.g., NOESY for Spatial Relationships)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the through-space proximity of atoms, which is crucial for confirming conformational details. A NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are directly bonded.

For this compound, a NOESY spectrum could definitively establish the axial or equatorial preference of the ethynyl group at C5. For example, if the ethynyl group were predominantly in the equatorial position, NOE cross-peaks would be expected between the acetylenic proton and the equatorial protons at C4 and C6. Conversely, an axial ethynyl group would show correlations to the axial protons at these positions. Such studies have been successfully applied to determine the conformation of similar 1,3-dioxane derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the terminal alkyne and the cyclic ether functionalities. The key diagnostic bands would be:

≡C-H Stretch: A sharp, strong absorption band is expected in the range of 3330-3270 cm⁻¹, characteristic of the C-H bond in a terminal alkyne. orgchemboulder.comjove.comlibretexts.org

C≡C Stretch: A weak to medium, sharp absorption band should appear in the 2260-2100 cm⁻¹ region, indicative of the carbon-carbon triple bond. orgchemboulder.comjove.commaricopa.edu The intensity of this band is generally weaker in terminal alkynes compared to internal ones. jove.com

C-O-C Stretch: Strong, characteristic stretching vibrations for the cyclic ether (dioxane) moiety are expected in the fingerprint region, typically around 1140-1070 cm⁻¹. docbrown.info

C-H Bending: Bending vibrations for the C-H bond of the terminal alkyne may also be observed in the 700-610 cm⁻¹ region. orgchemboulder.comlibretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (≡C-H) | Stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne (C≡C) | Stretch | 2260 - 2100 | Weak to Medium |

| Cyclic Ether (C-O-C) | Stretch | 1140 - 1070 | Strong |

| Alkyl C-H | Stretch | ~3000 - 2800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. In a typical electron impact (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.ukyoutube.com

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments. libretexts.org Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the bonds adjacent to the oxygen atoms. For the parent 1,3-dioxane, a prominent peak is often observed at m/z 87, corresponding to the loss of a hydrogen atom ([M-H]⁺). docbrown.info Other significant fragments can arise from the loss of formaldehyde (B43269) (CH₂O) or other small molecules from the ring. docbrown.infolibretexts.org The presence of the ethynyl and dimethyl groups will introduce additional fragmentation pathways, which can be analyzed to confirm the structure.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound (Note: This is a predictive table based on general fragmentation patterns of 1,3-dioxanes.)

| m/z Value | Possible Fragment Structure | Description |

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₃O₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 139 | [C₈H₁₁O₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 96 | [C₆H₈O]⁺ | Fragmentation of the dioxane ring |

| 58 | [C₃H₆O]⁺ | Fragment containing the ketal portion |

X-ray Crystallography for Solid-State Structure Determination (on derivatives or analogues)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of closely related 1,3-dioxane derivatives offers valuable insights into its likely solid-state structure.

Studies on various substituted 2,2-dimethyl-1,3-dioxanes have consistently shown that the dioxane ring adopts a chair conformation. nih.gov For instance, the crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reveals a distorted boat conformation for the heterocycle, which is influenced by the planar conjugated system attached at the 5-position. researchgate.net However, in less constrained systems, the chair form is prevalent. The crystal structure of 2,2-dimethyl-5-triphenylmethyl-1,3-dioxane shows a chair conformation for the 1,3-dioxane ring. nih.gov It is therefore highly probable that this compound would also exhibit a chair conformation in the solid state, with the ethynyl group occupying either an axial or equatorial position, which would be determined by the crystal packing forces.

Applications in Organic Synthesis and Materials Science

5-Ethynyl-2,2-dimethyl-1,3-dioxane as a Key Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of organic compounds. Its utility stems from the ability to selectively manipulate either the alkyne or the protected diol, enabling the sequential introduction of different functionalities.

Chiral Building Block in Enantioselective Synthesis

While direct applications of this compound as a chiral building block are not extensively documented in peer-reviewed literature, its structural similarity to well-known chiral synthons suggests its potential in enantioselective synthesis. The core 1,3-dioxane (B1201747) structure is a common motif in chiral auxiliaries and synthons derived from chiral 1,3-diols.

A notable analogue in this context is Garner's aldehyde , (R)- or (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a widely used chiral building block in the synthesis of natural products and pharmaceuticals. beilstein-journals.orgdrugfuture.com This aldehyde, derived from serine, contains a similar dimethyl-substituted heterocyclic system that imparts facial selectivity in nucleophilic addition reactions to the aldehyde group. beilstein-journals.org The stereocenter at the C4 position of the oxazolidine (B1195125) ring directs the approach of nucleophiles, allowing for the creation of new stereocenters with high predictability. beilstein-journals.org

Theoretically, if this compound were synthesized from a chiral 1,3-diol, the resulting chiral acetal (B89532) could serve a similar purpose. The chiral environment created by the dioxane ring could influence the stereochemical outcome of reactions at the ethynyl (B1212043) group or at other positions following further transformations.

Precursor for Complex Molecular Architectures and Scaffolds

The ethynyl group of this compound is a versatile handle for carbon-carbon bond formation, making it a potential precursor for the construction of complex molecular architectures. The terminal alkyne can participate in a variety of powerful coupling reactions, such as the Sonogashira, Suzuki, and Glaser couplings, as well as cycloaddition reactions. libretexts.orgorganic-chemistry.orglibretexts.orgsci-rad.com

For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org This reaction could be employed to attach the this compound unit to various aromatic or unsaturated systems, building up the carbon skeleton of complex molecules. The general scheme for a Sonogashira coupling is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide (R'-X) | Palladium(0) complex | Copper(I) salt | Amine | Coupled Product (R-C≡C-R') |

This strategy has been successfully applied in the synthesis of complex natural products like carotenoids, where polyene chains are constructed using iterative coupling reactions. acs.orgacs.org While not specifically using this compound, the synthesis of all-E-β-carotene has been achieved through a double Suzuki coupling of an α,ω-dibromopentaene with a vinyl boronate, showcasing the power of such coupling strategies in building extended π-systems. acs.orgacs.org

Furthermore, the alkyne functionality can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, providing access to heterocyclic scaffolds. sci-rad.com The dioxane portion of the molecule, meanwhile, can be carried through these transformations and deprotected at a later stage to reveal a diol functionality for further derivatization.

Role in Protection/Deprotection Strategies in Multistep Syntheses

The 2,2-dimethyl-1,3-dioxane (B13969650) moiety in the title compound serves as a protecting group for a 1,3-diol. The protection of diols is a critical step in multistep organic synthesis to prevent unwanted side reactions while other parts of the molecule are being manipulated. The acetal formed from acetone (B3395972) (as 2,2-dimethoxypropane (B42991) or its equivalent) and a 1,3-diol is a common and robust protecting group.

This acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive reagents. This stability allows for extensive chemical transformations to be performed on other parts of the molecule, such as the ethynyl group, without affecting the protected diol.

The protection is typically achieved by reacting the diol with acetone or a related acetal-forming reagent in the presence of an acid catalyst. The removal of water drives the reaction to completion.

Deprotection, to regenerate the diol, is usually accomplished by acid-catalyzed hydrolysis. The lability of the acetal to acidic conditions provides a convenient method for its removal when the protection is no longer needed. The general conditions for protection and deprotection are summarized in the table below:

| Process | Reagents | Conditions |

| Protection | Acetone or 2,2-dimethoxypropane | Acid catalyst (e.g., p-TsOH), removal of water |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Mild heating |

The selective protection and deprotection of diols are fundamental strategies in the synthesis of polyfunctional molecules, including many natural products and pharmaceuticals.

Contributions to the Development of Functional Materials

The combination of a rigid ethynyl rod and a flexible dioxane unit makes this compound an interesting candidate for the development of functional materials. The ethynyl group, in particular, is a key component in the construction of conjugated systems with desirable electronic and optical properties.

Integration into Conjugated Systems for Optoelectronic Applications (e.g., Molecular Wires)

The terminal alkyne of this compound can be readily incorporated into conjugated polymers through cross-coupling reactions. These polymers, characterized by an extended system of alternating single and multiple bonds, often exhibit interesting optoelectronic properties, such as electrical conductivity and luminescence, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Sonogashira coupling reaction is a particularly powerful tool for the synthesis of such conjugated polymers, allowing for the direct connection of alkyne units with aromatic rings. By polymerizing monomers containing the this compound moiety with appropriate dihaloarenes, it is conceivable to create polymers where the rigid alkyne-aryl backbone is periodically interrupted by the flexible dioxane side chains. These side chains could enhance the solubility and processability of the resulting polymers without significantly disrupting the electronic conjugation of the main chain.

The concept of using extended π-conjugated systems as "molecular wires" is a central theme in molecular electronics. The polyene chains found in natural pigments like carotenoids are an example of such systems. acs.org The synthesis of carotenoids and their analogues often relies on coupling reactions that build up these conjugated chains. acs.orgacs.org While the direct use of this compound in this context has not been reported, its structure provides the necessary functionality to be a component in the synthesis of artificial molecular wires. The ethynyl group would form part of the conjugated path, while the dioxane group could be used to attach the wire to a surface or to tune its physical properties.

Advanced Theoretical and Computational Studies of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, energies, and a host of electronic properties with remarkable accuracy.

Density Functional Theory (DFT) for Conformational Analysis and Energy Minima

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric and torsional strain. For 5-Ethynyl-2,2-dimethyl-1,3-dioxane, the primary conformational question revolves around the orientation of the ethynyl (B1212043) group at the C5 position, which can be either axial or equatorial.

DFT calculations on analogous 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the potential energy surface reveals distinct pathways for the interconversion between equatorial and axial chair conformers. researchgate.net These studies typically identify the chair conformers as energy minima, with twist and boat conformations representing higher-energy transition states or intermediates. For instance, in the case of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, DFT calculations at the PBE/3ζ level of theory have been used to determine the relative energies of different conformers in the gas phase and in various solvents. acs.org

A representative table of calculated relative energies for conformers of a similar 5-substituted 1,3-dioxane is presented below to illustrate the typical energy differences involved.

| Conformer/Transition State | Relative Energy (kcal/mol) - Representative Data for a 5-substituted 1,3-dioxane |

| Equatorial Chair (Ceq) | 0.00 |

| Axial Chair (Cax) | 0.5 - 1.5 |

| 2,5-Twist (2,5-T) | 5.0 - 7.0 |

| 1,4-Twist (1,4-T) | 6.0 - 8.0 |

| Transition State (TS) for Ceq ↔ Cax | ~10.0 |

Note: This table is illustrative and based on data for similar 1,3-dioxane derivatives. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Electronic Properties and Reactivity

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for probing the electronic properties and reactivity of molecules. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate descriptions of electron correlation effects.

For this compound, ab initio calculations would be invaluable for:

Determining Accurate Electronic Energies: Providing benchmark energies for the different conformers to validate DFT results.

Mapping the Electron Density Distribution: Visualizing how the electronegative oxygen atoms and the electron-rich ethynyl group influence the charge distribution across the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Calculating Molecular Orbitals: Understanding the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting reactivity. The HOMO is likely to be associated with the ethynyl π-system, making it a potential site for electrophilic addition. The LUMO would be important in reactions involving nucleophilic attack.

Predicting Dipole Moment and Polarizability: These properties govern how the molecule interacts with external electric fields and other molecules, influencing its solubility and intermolecular forces.

While specific ab initio studies on this compound are not documented, research on related acetals demonstrates the utility of these methods in accurately predicting conformational energies and understanding stereoelectronic effects like the anomeric effect, which would be a factor in the reactivity of the acetal (B89532) group in this molecule.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as ring inversion and substituent rotation, on a timescale of nanoseconds or longer.

An MD simulation of this compound would involve:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular interactions of the molecule. This would include parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions.

Simulation Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions, and setting the temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to observe the relevant conformational transitions.

From the simulation trajectory, one can extract valuable information, including:

Conformational Populations: The percentage of time the molecule spends in the equatorial and axial conformations of the ethynyl group.

Rates of Interconversion: The frequency of transitions between different conformers, providing insight into the energy barriers separating them.

Solvent Effects: How the surrounding solvent molecules influence the conformational equilibrium and dynamics.

Given the expected energy barrier for chair-to-chair interconversion in 1,3-dioxanes, MD simulations would likely show the molecule residing in the low-energy chair conformations for extended periods, with infrequent and rapid transitions between them. The rotational behavior of the ethynyl group and the methyl groups could also be analyzed.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, DFT calculations can be employed to predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the ¹H and ¹³C nuclei, it is possible to predict their chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. Comparing the calculated shifts for the axial and equatorial conformers with experimental data can provide strong evidence for the predominant conformation in solution.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The characteristic stretching frequency of the C≡C triple bond in the ethynyl group would be a prominent feature and its calculated value could be compared with experimental data. The various C-H and C-O stretching and bending modes of the dioxane ring would also be predicted.

A representative table of predicted vs. experimental spectroscopic data for a related 1,3-dioxane derivative is shown below.

| Nucleus/Vibration | Predicted Value (ppm or cm⁻¹) | Experimental Value (ppm or cm⁻¹) |

| ¹³C (C5) | [Value for Ceq] | [Experimental Value] |

| ¹³C (C5) | [Value for Cax] | |

| ¹H (H5) | [Value for Ceq] | [Experimental Value] |

| ¹H (H5) | [Value for Cax] | |

| C≡C Stretch | ~2100-2150 cm⁻¹ | [Experimental Value] |

| C-H (alkynyl) Stretch | ~3300 cm⁻¹ | [Experimental Value] |

Note: This table is illustrative. Specific predicted values for this compound would require dedicated calculations.

Mechanistic Investigations of Reactions through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. For this compound, several types of reactions could be investigated computationally:

Reactions of the Ethynyl Group: The ethynyl group is a versatile functional handle. Computational studies could model reactions such as:

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form a triazole ring. Modeling would involve locating the transition states for the concerted or stepwise mechanisms and determining the activation energies.

Sonogashira Coupling: The palladium-catalyzed coupling with aryl or vinyl halides. Computational modeling could shed light on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Hydration: The acid-catalyzed addition of water to form a methyl ketone. The mechanism, likely involving a vinyl cation intermediate, could be mapped out.

Reactions of the Dioxane Ring: The acetal functionality is generally stable but can undergo hydrolysis under acidic conditions. Computational modeling could investigate the protonation of one of the oxygen atoms followed by ring opening to form a carbocation intermediate. The relative stability of different potential intermediates would dictate the regioselectivity of the cleavage. For instance, theoretical studies on the nucleophilic addition of diols to cyanoacetylene (B89716) alcohols have proposed mechanisms for the formation of the 1,3-dioxane ring, which could be reversed to understand its cleavage. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This provides a quantitative understanding of the reaction kinetics and thermodynamics, guiding the development of new synthetic methodologies.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways for Ethynyl-1,3-Dioxanes

The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org For ethynyl-substituted dioxanes like 5-Ethynyl-2,2-dimethyl-1,3-dioxane, future research will likely prioritize the development of more sustainable and efficient synthetic methodologies.

Green chemistry principles are central to this endeavor. Research could focus on employing heterogeneous catalysts, such as titanium dioxide nanowires, which have proven effective in the one-pot synthesis of other complex dioxane derivatives and offer the benefit of easy recovery and recyclability. nih.gov Another avenue involves exploring solvent-free reaction conditions, which reduce waste and energy consumption. The Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene, offers an alternative route that could be optimized for synthesizing 1,3-dioxane (B1201747) derivatives under greener conditions. moluch.ru

Future investigations should aim to improve atom economy, reduce the use of hazardous reagents, and streamline purification processes. The development of enzymatic or chemo-enzymatic routes could also represent a significant leap forward in the sustainable production of these valuable building blocks.

| Synthetic Approach | Potential Catalyst/Conditions | Anticipated Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Catalysis | Solid acids (e.g., zeolites), reusable metal catalysts (e.g., TiO2 nanowires) nih.gov | Catalyst recyclability, reduced waste, milder reaction conditions. | Screening catalysts for high yield and selectivity with ethynyl-containing substrates. |

| Solvent-Free Synthesis | Microwave irradiation, ball-milling (mechanochemistry). | Reduced solvent waste, lower energy consumption, potentially faster reactions. | Optimizing reaction parameters to prevent polymerization of the ethynyl (B1212043) group. |

| Biocatalysis | Lipases, engineered enzymes. | High selectivity, environmentally benign conditions, biodegradable catalysts. | Discovering or engineering enzymes that tolerate and act on alkyne-containing diols. |

| Flow Chemistry | Continuous flow reactors. | Precise control over reaction parameters, improved safety, ease of scalability. | Developing stable flow-based protocols for acetalization of sensitive substrates. |

Design and Synthesis of New Functional Derivatives with Tunable Properties

The true potential of this compound lies in the versatility of its ethynyl group. This functional handle is a gateway to a vast array of new derivatives with tailored properties for applications in medicinal chemistry and materials science.

The terminal alkyne is ideal for participating in highly efficient and selective reactions such as the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nih.govmdpi.com These reactions allow for the modular attachment of various molecular fragments. For instance, coupling with azido-functionalized biomolecules could yield novel bioconjugates, while reaction with aryl halides could produce compounds with interesting photophysical properties.

Research has already shown that other functionalized 1,3-dioxanes can act as anti-inflammatory agents or modulators of multidrug resistance in cancer cells. nih.gov By analogy, future work could involve synthesizing libraries of derivatives from this compound and screening them for biological activity. The dioxane ring itself can act as a rigid scaffold, presenting the appended functional groups in well-defined spatial orientations, which is crucial for receptor binding and biological function.

Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rational design. The 1,3-dioxane ring typically adopts a chair-like conformation, and the orientation of substituents can significantly influence its properties. thieme-connect.de

Advanced spectroscopic methods will be indispensable. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the spatial proximity of atoms, helping to determine the relative configuration and preferred conformation of the molecule in solution. researchgate.net Empirical rules based on 13C NMR have been successfully used to determine the stereochemistry of other 2,2-dimethyl-1,3-dioxanes and could be applied here. thieme-connect.de

Furthermore, in situ characterization techniques, such as reaction monitoring using FT-IR or Raman spectroscopy, could provide real-time kinetic and mechanistic data on reactions involving the ethynyl group. This would be particularly valuable for optimizing the synthesis of polymers and complex derivatives, ensuring precise control over the reaction progress and outcome. High-Performance Liquid Chromatography (HPLC) can also be used to generate reaction profiles to optimize catalytic conditions. acs.org

Deeper Integration of Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is poised to become a powerful predictive tool in the study of ethynyl-1,3-dioxanes. DFT calculations can be used to model molecular structures, predict their stability, and explore conformational landscapes with high accuracy. researchgate.net For this compound, computational studies can predict the energetic barriers between different chair and twist-boat conformations, providing insights that are complementary to experimental spectroscopic data. researchgate.net

Beyond structural analysis, DFT can predict reaction pathways and activation energies, guiding the design of synthetic routes. researchgate.net For example, it can help in selecting the most effective catalysts for Sonogashira coupling or predict the regioselectivity of cycloaddition reactions. As machine learning models become more sophisticated, they can be trained on DFT-computed data to predict properties like NMR chemical shifts in real-time, accelerating the characterization of newly synthesized derivatives. nrel.govijcce.ac.ir This synergy between computational prediction and experimental validation will significantly accelerate the discovery and development of new functional molecules based on the ethynyl-dioxane scaffold.

| Computational Method | Application Area | Predicted Properties | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural Analysis | Conformational energies, geometric parameters, vibrational frequencies. researchgate.net | Aids in interpreting spectroscopic data (NMR, IR) and understanding structural stability. |

| Time-Dependent DFT (TD-DFT) | Electronic Properties | UV-Vis absorption spectra, electronic transitions, HOMO/LUMO energies. ijcce.ac.ir | Predicts optical and electronic properties for materials science applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biomolecular Interactions | Binding affinities, interaction modes with biological targets (e.g., enzymes, receptors). | Guides the design of derivatives with specific biological activities. |

| Machine Learning (ML) Models | Property Prediction | NMR chemical shifts, reaction outcomes, bioactivity (QSAR). nih.govnrel.gov | Accelerates characterization and high-throughput screening of new derivatives. |

Untapped Potential in Advanced Materials Science and Molecular Engineering

The bifunctional nature of this compound—a reactive alkyne for polymerization and a stable cyclic acetal (B89532)—makes it an intriguing building block for materials science and molecular engineering. The ethynyl group can undergo polymerization through various methods, including Sonogashira coupling polymerization, to create novel conjugated polymers. mdpi.com These polymers could feature a backbone with regularly spaced, protected diol units derived from the dioxane ring.

A particularly exciting avenue is the post-polymerization modification. The 1,3-dioxane groups along the polymer chain are stable under many conditions but can be cleaved under acidic conditions to reveal 1,3-diol functionalities. thieme-connect.de This would transform a relatively non-polar polymer into a highly functionalized, hydrophilic polymer, effectively creating a "smart" material that can change its properties in response to an acidic stimulus. Such materials could have applications in drug delivery, sensor technology, or as functional coatings.

Furthermore, the rigid dioxane ring can be used as a structural cassette in the design of complex molecular architectures, including metal-organic frameworks (MOFs) or supramolecular assemblies, where precise control over geometry is paramount.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.